molecular formula C11H6F3NO2 B2584996 8-(Trifluoromethyl)quinoline-4-carboxylic acid CAS No. 31009-01-5

8-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No. B2584996
CAS RN: 31009-01-5
M. Wt: 241.169
InChI Key: QCLHYUOVNZKMJW-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-4-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a member of quinolines .


Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases. The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethyl)quinoline-4-carboxylic acid is based on the spectro-analytical data . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) .


Chemical Reactions Analysis

The corrosion behavior of mild steel in the presence of 4-chloro,8-(trifluoromethyl)quinoline was experimentally investigated. The results suggested that it is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .


Physical And Chemical Properties Analysis

8-(Trifluoromethyl)quinoline-4-carboxylic acid has a molecular weight of 241.17 . It is a powder with a melting point of 210-215°C . It is stored at room temperature .

Mechanism of Action

While the mechanism of action for 8-(Trifluoromethyl)quinoline-4-carboxylic acid is not explicitly stated, it is known that similar compounds, such as mefloquine, are heavily metabolized in the liver by the CYP3A4 enzyme .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 8-(Trifluoromethyl)quinoline-4-carboxylic acid are not available, research into similar compounds suggests potential applications in the development of new pharmaceuticals and corrosion inhibitors .

properties

IUPAC Name

8-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHYUOVNZKMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinoline-4-carboxylic acid

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